molecular formula C10H8F3NO3 B1391649 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 1086380-46-2

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No. B1391649
CAS RN: 1086380-46-2
M. Wt: 247.17 g/mol
InChI Key: SDMGVMKYXXJFLQ-UHFFFAOYSA-N
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Description

The compound “7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is a benzoxazine derivative with a trifluoromethyl group at the 7-position and a carboxylic acid group. Benzoxazines are heterocyclic compounds containing a 1,3-oxazine ring fused to a benzene ring . The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the physical and biological properties of molecules .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the trifluoromethyl group is known to undergo various reactions. For example, copper-catalyzed trifluoromethylation of aryl and alkyl halides has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethyl groups are known to influence the lipophilicity, metabolic stability, and bioavailability of compounds .

Scientific Research Applications

1. High-Temperature Proton Exchange Membrane Fuel Cell Applications The compound is used in the synthesis of a novel tetraamine, which is then used to prepare Polybenzimidazole CF3-PBI-OO . This material is used in high-temperature proton exchange membrane fuel cells due to its excellent thermal properties and high proton conductivity . The membrane exhibits a high proton conductivity of 115 mS/cm at 160 ℃ .

FDA-Approved Trifluoromethyl Group-Containing Drugs

The trifluoromethyl group, which is part of the compound, is found in many FDA-approved drugs . These drugs have various uses for treating different diseases and disorders .

Synthesis of α-Trifluoromethylstyrenes

The compound can be used in the synthesis of α-trifluoromethylstyrenes . These derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

Synthesis of Fluorine-Containing Compounds

The compound, due to its trifluoromethyl group, can be used in the synthesis of various fluorine-containing compounds . These compounds have numerous applications in medicines, electronics, agrochemicals, and catalysis .

5. Synthesis of High Molecular Weight Polyelectrolyte Membranes The compound is used in the synthesis of high molecular weight polyelectrolyte membranes . These membranes are necessary for fabricating membrane electrolyte assemblies .

Synthesis of Fluorine-Containing Drug Molecules

The compound can be used in the synthesis of fluorine-containing drug molecules . These drug molecules make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Mechanism of Action

Target of Action

It’s worth noting that compounds with a trifluoromethyl group are often used as bioisosteres to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Mode of Action

The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the compound may interact with its targets in a way that enhances these properties, leading to changes in the biological system.

Biochemical Pathways

It’s known that the trifluoromethyl group is often used in medicinal chemistry, suggesting that the compound may affect a variety of biochemical pathways .

Pharmacokinetics

Compounds with a trifluoromethyl group are known to exhibit increased metabolic stability , which could impact the compound’s bioavailability.

Result of Action

The presence of the trifluoromethyl group suggests that the compound may have a variety of effects, given that this group is often used to enhance certain properties of drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, trifluoroacetic acid, a known and persistent pollutant in the environment, is produced from the atmospheric degradation of fluorocarbons such as some hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) . This suggests that environmental factors could potentially influence the action and stability of this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Trifluoromethylated compounds can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

The future directions for the study of this compound would likely involve further exploration of its synthesis, characterization, and potential applications. The incorporation of fluorine atoms into drug molecules can modulate several important properties including its metabolism, pharmacokinetics, and ability to permeate biological tissues .

properties

IUPAC Name

7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)5-1-2-6-7(3-5)17-8(4-14-6)9(15)16/h1-3,8,14H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMGVMKYXXJFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(N1)C=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155237
Record name 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

CAS RN

1086380-46-2
Record name 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086380-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
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7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
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